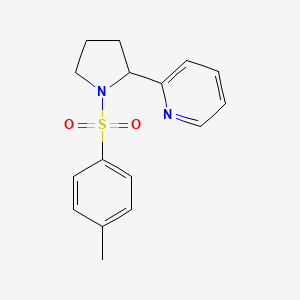

2-(1-Tosylpyrrolidin-2-yl)pyridine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H18N2O2S |

|---|---|

Molecular Weight |

302.4 g/mol |

IUPAC Name |

2-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]pyridine |

InChI |

InChI=1S/C16H18N2O2S/c1-13-7-9-14(10-8-13)21(19,20)18-12-4-6-16(18)15-5-2-3-11-17-15/h2-3,5,7-11,16H,4,6,12H2,1H3 |

InChI Key |

POFXPNBXWCBNAE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=CC=CC=N3 |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 2 1 Tosylpyrrolidin 2 Yl Pyridine and Its Analogues

Retrosynthetic Analysis of the 2-(1-Tosylpyrrolidin-2-yl)pyridine Skeleton

A retrosynthetic analysis of the this compound skeleton reveals several potential disconnection points. The most logical and widely employed disconnection is at the carbon-carbon bond between the pyridine (B92270) and pyrrolidine (B122466) rings. This approach simplifies the synthesis into the preparation of two key building blocks: a functionalized pyridine and a chiral, functionalized pyrrolidine.

Another key disconnection involves the formation of the pyrrolidine ring itself, which can be constructed from acyclic precursors through various cyclization strategies. researchgate.net This is particularly relevant when aiming for analogues with diverse substitution patterns on the pyrrolidine ring. The tosyl group is typically introduced via sulfonylation of the pyrrolidine nitrogen, a straightforward transformation.

Stereoselective Construction of the Pyrrolidine Moiety

The chirality of the pyrrolidine ring is fundamental to the ligand's function in asymmetric catalysis. Therefore, stereoselective synthesis of this moiety is of paramount importance.

Enantioselective Approaches to 1-Tosylpyrrolidines

Various enantioselective methods have been developed for the synthesis of 1-tosylpyrrolidines. One notable method is the iodocyclization of unsaturated tosylamides, which can be promoted by the oxidation of potassium iodide with Oxone®. organic-chemistry.org This approach provides N-tosyl iodopyrrolidines with good yields and high stereospecificity. organic-chemistry.org The starting unsaturated tosylamides can be readily prepared from the corresponding alcohols. organic-chemistry.org

Another powerful strategy involves the catalytic asymmetric hydrogenation of substituted pyrroles. researchgate.netnih.gov This method can generate highly functionalized pyrrolidines with multiple stereocenters with excellent diastereoselectivity. researchgate.netnih.gov The choice of catalyst, often a rhodium or iridium complex, is crucial for achieving high enantioselectivity. researchgate.net Additionally, 1,3-dipolar cycloaddition reactions between azomethine ylides and alkenes offer a convergent route to densely substituted pyrrolidines, where the stereochemistry can be controlled through the use of chiral auxiliaries or catalysts. ua.eschemistryviews.org

| Enantioselective Method | Key Features | Typical Reagents |

| Iodocyclization | High stereospecificity, environmentally friendly. organic-chemistry.org | Unsaturated tosylamides, Oxone®, KI. organic-chemistry.org |

| Asymmetric Hydrogenation | Forms multiple stereocenters, high diastereoselectivity. researchgate.netnih.gov | Substituted pyrroles, Rh or Ir catalysts. researchgate.net |

| 1,3-Dipolar Cycloaddition | Convergent, produces densely substituted products. ua.eschemistryviews.org | Azomethine ylides, alkenes, chiral catalysts. ua.eschemistryviews.org |

Chiral Pool Synthesis and Derivatization Strategies

The use of the chiral pool, which utilizes readily available, enantiomerically pure natural products as starting materials, is a highly effective and common strategy for synthesizing chiral pyrrolidine derivatives. nih.gov L-proline and D-proline are ideal starting materials as they already possess the desired pyrrolidine ring with a defined stereocenter at the 2-position. nih.govmdpi.com

The synthesis typically begins with the protection of the nitrogen atom of proline, often with a tosyl group, followed by modification of the carboxylic acid functionality. The carboxylic acid can be reduced to an alcohol or converted into other functional groups that facilitate the subsequent coupling with the pyridine ring. This approach is not only efficient but also ensures high optical purity of the final product. nih.gov Hydroxyproline is another valuable chiral pool starting material that allows for the introduction of further functionality onto the pyrrolidine ring. nih.govmdpi.com

Methods for Pyridine Ring Introduction and Functionalization

The introduction of the pyridine ring at the 2-position of the pyrrolidine is a critical step in the synthesis of the target ligand.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Palladium-Catalyzed)

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming carbon-carbon bonds in modern organic synthesis. nobelprize.orgyoutube.comyoutube.com Reactions such as the Suzuki, Negishi, and Hiyama couplings are widely employed to connect the pre-formed chiral pyrrolidine moiety with a pyridine ring. nobelprize.orgresearchgate.net

In a typical Suzuki coupling, a 2-halopyridine (e.g., 2-bromopyridine (B144113) or 2-chloropyridine) is reacted with a 2-pyrrolidinylboronic acid or ester derivative in the presence of a palladium catalyst and a base. mdpi.com Conversely, a 2-pyridylboronic acid can be coupled with a 2-halopyrrolidine derivative. The choice of ligands for the palladium catalyst, such as phosphines like S-Phos or X-Phos, can be critical for achieving high yields and preventing side reactions. mdpi.comrsc.org These reactions generally proceed under mild conditions and are tolerant of a wide range of functional groups. nobelprize.orgnih.gov

| Cross-Coupling Reaction | Pyrrolidine Reagent | Pyridine Reagent | Catalyst System |

| Suzuki Coupling | 2-Pyrrolidinylboronic acid/ester | 2-Halopyridine | Pd(OAc)₂, S-Phos, Base mdpi.com |

| Negishi Coupling | 2-Pyrrolidinylzinc halide | 2-Halopyridine | Pd(0) complex nobelprize.org |

| Hiyama Coupling | 2-Pyrrolidinylsilane | 2-Halopyridine | PdCl₂, TBAF researchgate.net |

Pyridine Dearomatization and Subsequent Functionalization

Pyridine dearomatization represents a more advanced and less conventional strategy for introducing substituents onto the pyridine ring. nih.govacs.org This approach involves the temporary disruption of the pyridine's aromaticity to generate a more reactive, non-aromatic intermediate, such as a dihydropyridine. nih.govacs.org This intermediate can then react with a suitable carbon nucleophile, such as an enolate derived from a 2-functionalized pyrrolidine.

One method involves the dearomative 1,2-hydrosilylation of pyridines catalyzed by an iridium(I) complex, which generates an N-silyl enamine. acs.org This enamine can then act as a nucleophile in a subsequent palladium-catalyzed asymmetric allylic alkylation. acs.org While powerful for creating complex, substituted tetrahydropyridines, this multi-step, one-pot process can be challenging to control and may result in moderate yields. acs.org Another approach involves the reaction of pyridinium (B92312) salts with organometallic reagents, leading to 1,2- or 1,4-dihydropyridine (B1200194) derivatives that can be further functionalized. nih.govacs.org While these methods offer unique pathways to novel analogues, they are generally more complex than cross-coupling strategies for the direct synthesis of this compound. nih.govyoutube.com

Divergent Synthesis of Substituted this compound Derivatives

A divergent synthetic approach allows for the generation of a library of structurally related compounds from a common intermediate, which is essential for structure-activity relationship (SAR) studies. For this compound derivatives, divergent strategies can be envisioned that introduce substituents on either the pyridine ring, the pyrrolidine ring, or both.

One potential strategy for creating diversity on the pyridine ring involves the synthesis of various substituted pyridines that can then be coupled with the N-tosylpyrrolidine moiety. For instance, a general method for preparing 2-substituted pyridines can be a starting point. nih.gov The synthesis of 2-alkyl/aryl 3-electron-withdrawing group substituted 5-aminoaryl/phenol pyridines through the remodeling of 3-formyl (aza)indoles/benzofurans demonstrates a robust method for creating a diverse range of pyridine building blocks. nih.gov These functionalized pyridines could then be subjected to reactions to introduce the N-tosylpyrrolidin-2-yl group.

For modifications on the pyrrolidine ring, a highly diastereoselective synthesis of silyl-substituted pyrrolidines has been reported. nih.gov This one-pot, four-step protocol involves the formation of a silyllithium reagent, its addition to a diaryl olefin, a highly diastereoselective addition to a chiral sulfinimine, and subsequent intramolecular cyclization. nih.gov This methodology could potentially be adapted to introduce various substituents at different positions of the pyrrolidine ring before or after coupling with the pyridine moiety and subsequent tosylation.

A patent for the preparation of the related compound, 2-methyl-5-(1-methylpyrrolidine-2-yl)pyridine, outlines a synthetic route starting from 6-methyl nicotinate. patsnap.com This process involves the reaction with vinylpyrrolidone in the presence of a base, followed by reduction and methylation. This pathway could be adapted to produce a variety of analogs by using different substituted nicotinates or by modifying the pyrrolidone precursor.

The following table illustrates potential points of diversification for the synthesis of this compound analogs based on available synthetic methodologies for related compounds.

| Diversification Point | Synthetic Strategy | Potential Substituents | Reference |

| Pyridine Ring | Remodeling of 3-formyl (aza)indoles/benzofurans | Alkyl, Aryl, Esters, Sulfones, Phosphonates, Aminoaryl, Phenol | nih.gov |

| Pyrrolidine Ring | Diastereoselective synthesis using silyl-substituted organolithium compounds and chiral sulfinimines | Silyl groups, various substituents from modified sulfinimines | nih.gov |

| Pyridine Ring (position 5) | Starting from substituted nicotinates | Methyl and other alkyl groups | patsnap.com |

It is important to note that the direct divergent synthesis of a wide array of substituted this compound derivatives in a single study is not extensively documented. The strategies presented here are based on the synthesis of closely related structures and represent plausible routes for achieving the desired chemical diversity.

Optimization of Reaction Conditions and Yields in Target Compound Synthesis

The optimization of reaction conditions is a critical step in the development of a synthetic route to ensure its efficiency, scalability, and cost-effectiveness. For the synthesis of this compound, key steps that would benefit from optimization include the coupling of the pyridine and pyrrolidine moieties and the subsequent N-tosylation.

The cross-coupling of 2-pyridyl nucleophiles with electrophiles is known to be challenging. nih.govnih.gov Therefore, the optimization of this step is paramount. A study on the Suzuki-Miyaura coupling of 2-pyridyl-B(PDEA) with aryl halides highlighted the necessity of copper(I) salts for improved reaction efficacy, with yields for 2-arylpyridines ranging from 10-89%. nih.gov

The N-tosylation of the pyrrolidine ring is another crucial step. While general procedures for the tosylation of amines are well-established, optimizing conditions for a specific substrate like 2-(pyrrolidin-2-yl)pyridine is necessary to achieve high yields and purity. A study on the synthesis of N-tosyl aziridines from 2-amino alcohols provides a relevant example of such optimization. mdpi.com Two one-pot procedures were developed using different base-solvent systems to accommodate substrates with varying steric hindrance. For less hindered substrates, potassium hydroxide (B78521) in a water/dichloromethane mixture was effective, while for more substituted substrates, potassium carbonate in acetonitrile (B52724) gave better yields. mdpi.com These findings suggest that the choice of base and solvent is critical for the efficient tosylation of the 2-(pyrrolidin-2-yl)pyridine precursor.

A patent for the synthesis of a related compound, 2-methyl-5-(1-methylpyrrolidine-2-yl)pyridine, reports a final product purity of 99.2% with a total yield of 50.00% based on the starting 6-methylnicotinic acid methyl ester. patsnap.com The reduction step in this synthesis was also subject to optimization, with lithium triethylborohydride being used as the reducing agent. patsnap.com

The following table summarizes key reaction parameters and their potential impact on the synthesis of this compound, based on studies of analogous reactions.

| Reaction Step | Parameter to Optimize | Conditions/Reagents | Expected Outcome | Reference |

| Pyridine-Pyrrolidine Coupling | Catalyst System | Palladium catalyst with or without copper(I) co-catalyst | Improved yield and reaction rate | nih.gov |

| N-Tosylation | Base and Solvent | Potassium hydroxide in water/dichloromethane or potassium carbonate in acetonitrile | Higher yield and purity, accommodation of steric hindrance | mdpi.com |

| Reduction of Pyrrolidone Intermediate | Reducing Agent | Lithium triethylborohydride | High yield of the pyrrolidine precursor | patsnap.com |

| N-Tosylation | Stoichiometry of Reagents | Varying equivalents of tosyl chloride and base | Maximization of product formation while minimizing side reactions and impurities | mdpi.com |

Coordination Chemistry and Ligand Design Principles

Structural Features Influencing Ligand Properties

The coordination behavior of 2-(1-Tosylpyrrolidin-2-yl)pyridine is intrinsically linked to its three-dimensional structure and the electronic nature of its constituent parts.

The electronic and steric properties of substituents on both the pyridine (B92270) ring and the tosyl group can significantly modulate the coordination behavior of the ligand. tcu.edunih.gov

Electronic Effects: Electron-donating or electron-withdrawing groups on the pyridine ring alter the electron density on the nitrogen atom, thereby influencing its donor strength. tcu.edu For instance, introducing electron-withdrawing groups can enhance the acidity of coordinated metal centers, which can be beneficial in certain catalytic applications. tcu.edu Conversely, electron-donating groups can increase the electron density at the metal center, potentially stabilizing higher oxidation states. The tosyl group, being strongly electron-withdrawing, reduces the basicity of the pyrrolidine (B122466) nitrogen, making the pyridine nitrogen the primary coordination site.

Steric Effects: The steric bulk of substituents near the coordination site can have a profound impact on the geometry and stability of the resulting metal complexes. nih.gov Large substituents can enforce specific coordination geometries, prevent the coordination of additional ligands, and influence the reactivity of the metal center. For example, bulky groups on the 6-position of the pyridine ring can create a sterically hindered coordination pocket, which can be exploited to achieve selective catalysis. nih.gov

Synthesis and Characterization of Metal Complexes with this compound Ligands

The versatility of this compound as a ligand is demonstrated by its ability to form stable complexes with a wide range of transition metals.

This ligand readily forms complexes with various transition metals, leading to compounds with interesting structural and electronic properties. The synthesis of these complexes typically involves the reaction of the ligand with a suitable metal precursor in an appropriate solvent.

Palladium: Palladium complexes of pyridine-containing ligands are widely studied for their catalytic activity in cross-coupling reactions. uu.nlnih.govmdpi.comresearchgate.net The this compound ligand can chelate to palladium(II) centers, forming stable square-planar complexes. nih.gov

Iridium and Rhodium: Iridium and rhodium complexes are known for their applications in catalysis, particularly in hydrogenation and hydroformylation reactions. unizar.esrsc.org The chiral nature of the this compound ligand makes it an attractive candidate for asymmetric catalysis with these metals.

Copper: Copper complexes with pyridine-based ligands have shown promise in various fields, including bioinorganic chemistry and materials science. tcu.edunih.govnih.govrsc.orgau.dkrsc.org The ligand can coordinate to copper(I) and copper(II) centers, adopting different geometries depending on the oxidation state and the presence of other ligands. nih.govnih.govjscimedcentral.com

Cobalt, Iron, and Chromium: Cobalt, iron, and chromium complexes with pyridine-containing ligands exhibit diverse magnetic and redox properties. tcu.edursc.orgnih.govwhiterose.ac.ukwikipedia.orgrsc.org For instance, iron(II) complexes can display spin-crossover behavior, which is sensitive to the ligand environment. nih.govwhiterose.ac.ukwikipedia.org

A representative table of synthesized metal complexes with related pyridine-based ligands is provided below, illustrating the diversity of coordination environments.

| Metal | Ligand System | Coordination Geometry | Reference |

| Palladium(II) | 2-[Bis(aryl)phosphino]pyridine | Square Planar | uu.nl |

| Rhodium(III) | Pyridine-2-yloxy-silyl | Octahedral | unizar.es |

| Copper(II) | 2-ethylpyridine | Square Planar/Square Pyramidal | nih.gov |

| Iron(II) | 2,6-di(1-alkylpyrazol-3-yl)pyridine | Octahedral | whiterose.ac.uk |

| Cobalt(II) | Pyridine-based macrocycle | Distorted Octahedral | rsc.org |

| Chromium(II) | 2,2′-bipyridyl | Octahedral | rsc.org |

A variety of spectroscopic techniques are employed to characterize the metal-ligand interactions in these complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to confirm the identity and purity of the complexes in solution. Changes in the chemical shifts of the ligand's protons and carbons upon coordination can provide insights into the electronic effects of the metal center.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the coordination of the pyridine nitrogen to the metal center. The C=N stretching frequency of the pyridine ring typically shifts to a higher wavenumber upon coordination.

UV-Visible Spectroscopy: UV-Visible spectroscopy provides information about the electronic transitions within the complex. Metal-to-ligand charge transfer (MLCT) and ligand-to-metal charge transfer (LMCT) bands can be observed, and their energies can be related to the electronic properties of the metal and the ligand.

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is often used to determine the mass-to-charge ratio of the complex, confirming its composition. researchgate.net

Modulating Metal Center Reactivity through Ligand Modification and Fine-Tuning

The reactivity of a metal complex is intricately linked to the electronic and steric properties of its surrounding ligands. In the case of this compound, modifications to both the pyridine and the tosylpyrrolidinyl moieties can be envisioned to fine-tune the characteristics of a coordinated metal center.

The pyridine ring, a classic N-donor, can be functionalized with electron-donating or electron-withdrawing groups. For instance, the introduction of electron-donating groups, such as methoxy (B1213986) or amino groups, at the 4-position of the pyridine ring would be expected to increase the electron density on the nitrogen atom. This, in turn, would lead to a stronger donation to the metal center, potentially stabilizing higher oxidation states and influencing the redox potential of the complex. Conversely, electron-withdrawing substituents like nitro or cyano groups would decrease the electron-donating ability of the pyridine nitrogen, making the metal center more electrophilic and potentially enhancing its catalytic activity in certain reactions.

The chiral nature of the pyrrolidine ring is another critical feature. The presence of a stereocenter at the 2-position of the pyrrolidine ring makes this compound a chiral ligand. When coordinated to a metal center, it can create a chiral environment, which is highly desirable for asymmetric catalysis, a field focused on the synthesis of single-enantiomer products.

To illustrate the impact of ligand modification, consider the following hypothetical data based on known trends in similar pyridine-based ligands:

| Ligand Modification | Expected Effect on Metal Center | Potential Application |

| Electron-donating group on pyridine | Increased electron density, stabilization of higher oxidation states | Oxidation catalysis |

| Electron-withdrawing group on pyridine | Increased electrophilicity, enhanced catalytic activity | Lewis acid catalysis |

| Variation of the sulfonyl group | Tuning of steric and electronic properties | Asymmetric catalysis, control of substrate access |

Analysis of Coordination Modes and Chelation Behavior (e.g., N,N-Bidentate)

The most probable coordination mode for this compound is as a N,N-bidentate ligand. In this arrangement, the nitrogen atom of the pyridine ring and the nitrogen atom of the pyrrolidine ring would coordinate to the same metal center, forming a stable five-membered chelate ring. This chelation is a key stabilizing factor for the resulting metal complex.

The geometry of the resulting complex would be dictated by the coordination preferences of the metal ion and the steric constraints imposed by the ligand. For a square planar metal center like Palladium(II), a cis-coordination of the two nitrogen atoms would be expected. For an octahedral metal center, the ligand would occupy two adjacent coordination sites.

X-ray crystallographic data of complexes with structurally similar ligands provide insight into the expected bond lengths and angles. For example, in palladium(II) complexes with other 2-substituted pyridine ligands, the Pd-N(pyridine) bond lengths are typically in the range of 2.0-2.1 Å, while the Pd-N(amine) bond lengths can be slightly longer. The bite angle of the N-M-N chelate ring is also a critical parameter, influencing the stability and reactivity of the complex.

Based on analogous structures, the following table presents hypothetical crystallographic data for a generic M(II) complex with this compound:

| Parameter | Expected Value | Significance |

| M-N(pyridine) Bond Length | 2.0 - 2.2 Å | Strength of the metal-pyridine interaction |

| M-N(pyrrolidine) Bond Length | 2.1 - 2.3 Å | Strength of the metal-pyrrolidine interaction |

| N(pyridine)-M-N(pyrrolidine) Bite Angle | 80 - 85° | Strain and stability of the chelate ring |

| Torsion Angle of the Pyrrolidine Ring | Varies | Conformation of the chiral environment |

Applications in Catalysis: Advanced Principles and Transformations

Asymmetric Catalysis Driven by Chiral 2-(1-Tosylpyrrolidin-2-yl)pyridine Ligands

The versatility of the this compound framework allows it to serve as a highly effective chiral ligand in numerous metal-catalyzed asymmetric reactions. By forming well-defined chiral environments around a metal center, these ligands facilitate high levels of enantioselectivity in the creation of new stereocenters.

The asymmetric hydrogenation of prochiral imines and olefins represents one of the most efficient methods for the synthesis of chiral amines and alkanes. While various sophisticated chiral ligands have been developed for this purpose, the application of the specific this compound ligand in this context is not extensively documented in pre-eminent literature. However, the broader class of chiral pyridine (B92270) and pyrrolidine-based ligands is central to this field. For instance, ruthenium and rhodium complexes of N-tosylated diamines, analogous in principle, are renowned for their high efficiency in these hydrogenations. rsc.org Similarly, iridium complexes with chiral ligands are effective for the hydrogenation of unprotected N-H imines. nih.gov The development of Ru-pybox complexes has also enabled the highly enantioselective reduction of N-aryl imines, achieving up to 99% enantiomeric excess (ee) under both hydrogenation and transfer hydrogenation conditions. nih.gov These examples underscore the potential of chiral N-heterocyclic ligands like this compound to serve as effective controllers of stereochemistry in hydrogenation reactions, though specific performance data for this ligand remains an area for further exploration.

The construction of carbon-carbon bonds in an enantioselective manner is a cornerstone of modern organic synthesis. Ligands based on the this compound scaffold have demonstrated significant utility in this area, particularly in reactions involving transition metal catalysts.

Asymmetric conjugate addition reactions are powerful tools for the formation of chiral C-C bonds. Palladium- and nickel-catalyzed systems using chiral pyridine-based ligands, which share structural motifs with this compound, have been successfully employed for the 1,4-addition of arylboronic acids to cyclic enones and related acceptors. These reactions are notable for their ability to construct all-carbon quaternary stereocenters with high enantioselectivity. caltech.edu For example, a catalyst formed from Pd(OCOCF₃)₂ and a chiral pyridinooxazoline (PyOX) ligand facilitates the addition of various arylboronic acids to 3-methylcyclohexen-2-one, tolerating both air and moisture. caltech.edu Similarly, Pd(II)-catalyzed asymmetric 1,6-conjugate additions of arylboronic acids to dienes have been achieved using a specially designed In-Pyrox ligand, yielding products with up to 96% ee. nih.gov Nickel(II) catalysis, in conjunction with a tropos phosphine-oxazoline ligand, has also proven effective for the addition of arylboronic acids to cyclic imines, affording chiral amines in excellent yields and enantioselectivities. nih.gov

| Catalyst/Ligand | Substrate | Reagent | Product Yield | Enantiomeric Excess (ee) | Reference |

| Pd(OCOCF₃)₂ / PyOX | 3-Methylcyclohexen-2-one | Phenylboronic acid | 99% | 96% | caltech.edu |

| Pd(TFA)₂ / Pyridine-Hydrazone | N-Cbz Hydrazone | 4-Methoxyphenylboronic acid | 97% | 99% | csic.es |

| Ni(OAc)₂ / Phosphine-Oxazoline | 3,4-Dihydroisoquinoline | Phenylboronic acid | 99% | 99.8% | nih.gov |

| Pd(OAc)₂ / In-Pyrox | Meldrum's acid-derived diene | 4-Methylphenylboronic acid | 85% | 96% | nih.gov |

Asymmetric allylic alkylation (AAA) is a fundamental transformation for creating stereogenic centers. The utility of chiral ligands in this process is well-established. A notable application involves the dearomative C3-allylic alkylation of pyridines. nih.gov In this multi-step, one-pot process, an iridium(I)-catalyzed dearomative hydrosilylation of the pyridine ring generates an N-silyl enamine intermediate. This nucleophile then participates in a subsequent palladium-catalyzed AAA, leading to enantioenriched N-protected tetrahydropyridines with enantioselectivities up to 97% ee. nih.gov This strategy cleverly inverts the typical nucleophilic selectivity of the pyridine ring. Furthermore, sequential AAA and ring-contraction strategies have been developed to synthesize enantioenriched 2,2-disubstituted pyrrolidines, showcasing the power of this method to build complex heterocyclic structures. nih.govresearchgate.net

| Catalytic System | Substrate | Transformation | Key Outcome | Enantiomeric Excess (ee) | Reference |

| Ir(I) then Pd(0)/Chiral Ligand | 4-Methoxy-2-chloropyridine | Dearomative C3-Allylic Alkylation | Enantioenriched Tetrahydropyridine | 97% | nih.gov |

| Pd(0)/Chiral Ligand | Benzyloxy Imide | Asymmetric Allylic Alkylation | Stereogenic Quaternary Center | N/A | nih.gov |

The direct, highly enantioselective catalytic alkylation of alkenyl pyridines presents a significant challenge due to the low reactivity of the conjugated alkene. However, a copper-catalyzed, Lewis acid-assisted methodology has been developed to overcome this hurdle. nih.gov This approach uses a copper-chiral diphosphine ligand catalyst in combination with a Lewis acid, such as TMSOTf, to activate the substrate towards nucleophilic attack by Grignard reagents. This method allows for the introduction of a wide variety of linear, branched, and functionalized alkyl groups at the β-position of alkenyl pyridines, affording chiral pyridine products with excellent enantioselectivity. The resulting enantioenriched pyridines are valuable building blocks that can be further transformed, for example, into chiral piperidines via reduction of the pyridine ring. nih.gov

| Catalyst System | Substrate | Reagent | Lewis Acid | Product Yield | Enantiomeric Excess (ee) | Reference |

| Cu(OAc)₂H₂O / (R,R)-Ph-BPE | 2-(But-1-en-2-yl)pyridine | EtMgBr | TMSOTf | >99% | 93% | nih.gov |

| Cu(OAc)₂H₂O / (R,R)-Ph-BPE | 4-(But-1-en-2-yl)pyridine | EtMgBr | TMSOTf | >99% | 94% | nih.gov |

Beyond its role as a ligand in transition metal catalysis, the 2-(pyrrolidin-2-yl)pyridine scaffold (the detosylated form) is a cornerstone of organocatalysis, functioning as a chiral amine catalyst. These catalysts operate by forming transient nucleophilic enamines or activating electrophiles through hydrogen bonding. nih.gov A new class of chiral pyrrolidine-pyridine conjugate bases has been developed for direct asymmetric Michael addition reactions of ketones to nitroolefins, providing the desired adducts in excellent yields with high enantioselectivity and diastereoselectivity. nih.gov

Structurally related organocatalysts, such as (S)- and (R)-5-pyrrolidin-2-yl-1H-tetrazoles, which are derived from proline, have demonstrated broad utility in a vast array of asymmetric transformations. chimia.ch These catalysts effectively mimic the reactivity of proline, promoting reactions through similar enamine-based mechanisms. The synthesis of C2-symmetric analogues of 4-(pyrrolidino)pyridine has also yielded a new class of chiral nucleophilic catalysts for applications like kinetic resolution. researchgate.net These examples highlight the inherent catalytic potential of the chiral pyrrolidine-pyridine framework, which can be harnessed for a diverse range of metal-free asymmetric syntheses.

Asymmetric Carbon-Carbon Bond Forming Reactions

Other Metal-Catalyzed Transformations Utilizing this compound Derivatives

Detailed investigations into the utility of this compound and its derivatives in a range of metal-catalyzed reactions have not been extensively reported in peer-reviewed literature. The following subsections summarize the lack of available data for specific transformations.

Functionalization Reactions (e.g., C-X Bond Formation, Methoxycarbonylation)

There is currently no specific information available in the scientific literature detailing the use of this compound or its derivatives as ligands in metal-catalyzed functionalization reactions such as C-X bond formation or methoxycarbonylation.

Hydroboration of Pyridine Derivatives

The catalytic hydroboration of pyridines is a documented transformation; however, studies reporting the use of this compound for this purpose are not found in the current body of scientific literature. Research in this area has explored other catalytic systems, for instance, those employing rhodium and magnesium-based catalysts with different ligand scaffolds. rsc.orgnih.gov

Olefin Polymerization

A thorough search of published research indicates that metal complexes featuring the this compound ligand have not been investigated or reported for the catalysis of olefin polymerization.

Redox Catalysis (e.g., Water Oxidation, Hydrogen Generation)

The development of molecular catalysts for redox processes like water oxidation and hydrogen generation is an active area of research. rsc.orgrsc.orgmdpi.comnih.gov However, there are no available reports on the application of this compound-based complexes in these specific catalytic processes. The existing literature on molecular catalysts for water oxidation often describes copper and ruthenium complexes with other nitrogen-containing ligands. rsc.orgrsc.orgmdpi.commdpi.com

Mechanistic Investigations of Catalytic Cycles

Given the absence of reported catalytic applications for this compound in the aforementioned areas, there is a corresponding lack of mechanistic studies for this specific compound.

Determination of Rate-Determining Steps and Turnover Frequencies

As there are no documented catalytic systems for the specified reactions that utilize the this compound ligand, no experimental or computational studies on their catalytic cycles, rate-determining steps, or turnover frequencies (TOFs) have been published. While the principles of determining such parameters are well-established in catalysis, sci-hub.seresearchgate.netresearchgate.net they have not been applied to this particular compound due to the absence of a relevant catalytic context.

Understanding Regioselectivity and Diastereoselectivity Origins

The ability of a catalyst to control the regioselectivity and diastereoselectivity of a reaction is paramount in the synthesis of complex molecules. While specific studies detailing the application of This compound in reactions requiring such control are not extensively documented in the public domain, we can extrapolate the principles of how its structural features would likely govern these outcomes.

The stereochemical information embedded within the chiral pyrrolidine (B122466) ring, substituted with a bulky tosyl group, is expected to create a well-defined chiral pocket around a coordinated metal center. This steric environment would play a crucial role in differentiating between multiple reactive sites on a substrate, thereby controlling regioselectivity. For instance, in a reaction involving an unsymmetrical substrate, the ligand's chiral architecture would favor the approach of the substrate from a specific orientation to minimize steric hindrance, leading to the preferential formation of one regioisomer over others.

Similarly, diastereoselectivity is dictated by the energetic differences between the diastereomeric transition states. The rigid conformation of the pyrrolidine ring, locked by the tosyl group, and the coordinating pyridine moiety would create a highly organized transition state assembly. This organization would amplify small energy differences between competing diastereomeric pathways, resulting in high diastereomeric excesses. The precise nature of the substrate, the metal center, and the reaction conditions would, of course, modulate the degree of selectivity.

Cooperative Catalysis in Metal-Ligand Systems

Cooperative catalysis, where both the metal and the ligand actively participate in the bond-making or bond-breaking steps of a catalytic cycle, offers a powerful strategy for achieving enhanced reactivity and selectivity. The structure of This compound is well-suited for such a role. The pyridine nitrogen acts as a classic Lewis basic site for metal coordination, while the sulfonamide nitrogen of the tosyl group could potentially engage in hydrogen bonding or act as a secondary coordination site, depending on the reaction conditions and the nature of the metal.

In a hypothetical cooperative catalytic system, the metal center, activated by the pyridine moiety, could activate one component of the reaction (e.g., an electrophile). Simultaneously, the tosyl group's sulfonamide could interact with the other reaction partner (e.g., a nucleophile) through hydrogen bonding, thereby orienting it for a favorable reaction trajectory. This dual activation model is a hallmark of cooperative catalysis and can lead to significant rate accelerations and improved stereocontrol compared to systems where the ligand is a mere spectator. While direct experimental evidence for This compound in such a role is scarce, the concept is a well-established paradigm in catalysis.

Role of Intermediates in Catalytic Pathways

The elucidation of catalytic intermediates is fundamental to understanding the mechanism of a transformation and for the rational design of improved catalysts. In catalytic cycles involving This compound , the formation of distinct metal-ligand-substrate intermediates is anticipated.

Upon coordination of the ligand to a metal precursor, a well-defined chiral catalyst is formed. The initial step in a typical catalytic cycle would involve the coordination of one of the substrates to this catalyst complex. The geometry of this initial adduct is critical and is largely influenced by the steric and electronic properties of the This compound ligand.

Advanced Characterization and Analytical Techniques for Research

High-Resolution Mass Spectrometry for Reaction Monitoring and Product Identification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of "2-(1-Tosylpyrrolidin-2-yl)pyridine" and its derivatives. Its high accuracy in mass measurement allows for the unambiguous determination of elemental compositions, facilitating the identification of reactants, products, and potential byproducts in a reaction mixture.

Reaction Monitoring: HRMS can be employed to monitor the progress of reactions involving "this compound." By analyzing aliquots of the reaction mixture at different time points, researchers can track the consumption of starting materials and the formation of the desired product. This real-time analysis provides valuable kinetic data and helps in optimizing reaction conditions such as temperature, reaction time, and catalyst loading.

Product Identification: The precise mass measurements provided by HRMS are critical for confirming the identity of newly synthesized compounds. For instance, in the synthesis of derivatives of "this compound," HRMS can verify the incorporation of new functional groups by comparing the experimental mass of the product with the calculated theoretical mass. This technique is also instrumental in identifying unexpected products or impurities, which is crucial for understanding reaction pathways and ensuring the purity of the final compound. mdpi.com

Below is a hypothetical data table illustrating how HRMS data could be used to identify products in a reaction involving "this compound."

Interactive Data Table: Hypothetical HRMS Analysis of a Reaction Mixture

| Compound | Formula | Calculated m/z [M+H]⁺ | Observed m/z [M+H]⁺ | Mass Error (ppm) |

| This compound | C₁₆H₁₈N₂O₂S | 303.1167 | 303.1165 | -0.66 |

| Hypothetical Product A | C₁₇H₂₀N₂O₂S | 317.1324 | 317.1321 | -0.95 |

| Hypothetical Byproduct B | C₁₅H₁₆N₂O₂S | 289.1011 | 289.1015 | 1.38 |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insight

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques provide detailed information about the structure, dynamics, and connectivity of atoms within a molecule, offering profound insights into reaction mechanisms.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is a 2D NMR technique that identifies protons that are close to each other in space, regardless of whether they are directly bonded. For "this compound," NOESY can be used to determine the relative stereochemistry of the pyrrolidine (B122466) ring and its substituents. The presence of cross-peaks between specific protons in the NOESY spectrum can confirm their spatial proximity, which is crucial for elucidating the 3D structure of the molecule and its derivatives.

Diffusion-Ordered Spectroscopy (DOSY): DOSY is a powerful NMR method for analyzing mixtures of molecules by differentiating them based on their diffusion coefficients, which are related to their size and shape. rsc.orgrsc.org In the context of reactions involving "this compound," DOSY can be used to identify the presence of different species in solution, such as the starting material, product, and any intermediates or catalysts. manchester.ac.ukresearchgate.net This technique is particularly useful for confirming the formation of complexes or aggregates in solution. researcher.life

Variable Temperature (VT) NMR: VT-NMR studies involve acquiring NMR spectra at different temperatures. This technique can be used to study dynamic processes such as conformational changes or the rates of chemical exchange. For "this compound," VT-NMR could be used to investigate the rotation around the C-N bond of the tosyl group or the puckering of the pyrrolidine ring. By analyzing the changes in the NMR spectrum as a function of temperature, thermodynamic and kinetic parameters for these processes can be determined.

In Situ Spectroscopic Methods (e.g., Infrared, Ultraviolet-Visible) for Kinetic Studies and Intermediate Detection

In situ spectroscopic techniques allow for the real-time monitoring of chemical reactions as they occur, providing valuable information about reaction kinetics and the presence of transient intermediates. frontiersin.orgmdpi.comtudelft.nl

Infrared (IR) Spectroscopy: In situ IR spectroscopy can be used to follow the progress of a reaction by monitoring the appearance and disappearance of characteristic vibrational bands of functional groups. frontiersin.org For example, in a reaction where the tosyl group of "this compound" is modified, changes in the S=O stretching vibrations (typically around 1350 and 1160 cm⁻¹) can be tracked in real-time. This allows for the determination of reaction rates and can help in identifying the formation of short-lived intermediates that may not be observable by other methods.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is another valuable tool for kinetic studies, particularly for reactions involving chromophoric species. libretexts.orgnih.govnih.gov The pyridine (B92270) ring in "this compound" absorbs UV light, and any modification to the electronic structure of the molecule during a reaction will likely result in a change in its UV-Vis spectrum. mdpi.comresearchgate.net By monitoring the change in absorbance at a specific wavelength over time, the rate of the reaction can be determined. This technique is often used in conjunction with stopped-flow methods to study very fast reactions. nih.gov

The following table provides hypothetical UV-Vis absorption data for monitoring a reaction.

Interactive Data Table: Hypothetical UV-Vis Data for Kinetic Analysis

| Time (s) | Absorbance at λ_max (nm) |

| 0 | 0.850 |

| 30 | 0.725 |

| 60 | 0.610 |

| 90 | 0.515 |

| 120 | 0.430 |

Chiral Chromatography (e.g., High-Performance Liquid Chromatography, Gas Chromatography) for Enantiomeric Excess Determination

Since "this compound" is a chiral molecule, determining the enantiomeric excess (e.e.) of its synthesis is of paramount importance, especially in asymmetric catalysis. Chiral chromatography is the primary technique used for this purpose. heraldopenaccess.usmdpi.com

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the most common method for separating and quantifying enantiomers. uma.esnih.gov The technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a compound, leading to their separation. nih.gov By integrating the peak areas of the two enantiomers in the chromatogram, the enantiomeric excess can be accurately calculated. The choice of the CSP and the mobile phase is critical for achieving good separation. researchgate.net

Chiral Gas Chromatography (GC): For volatile and thermally stable derivatives of "this compound," chiral GC can also be an effective method for determining enantiomeric excess. gcms.cz Similar to chiral HPLC, chiral GC employs a capillary column coated with a chiral stationary phase to separate the enantiomers.

The table below illustrates a hypothetical result from a chiral HPLC analysis.

Interactive Data Table: Hypothetical Chiral HPLC Results

| Enantiomer | Retention Time (min) | Peak Area |

| (R)-enantiomer | 10.2 | 95000 |

| (S)-enantiomer | 12.5 | 5000 |

Enantiomeric Excess (e.e.) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100% = 90%

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations for Molecular and Electronic Structure Analysis

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of "2-(1-Tosylpyrrolidin-2-yl)pyridine". These calculations, typically employing methods like Hartree-Fock (HF) or post-HF methods, provide detailed information about the molecule's geometry, orbital energies, and electronic distribution.

Electronic Properties: Analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding the compound's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability.

A hypothetical table of calculated electronic properties for "this compound" is presented below. These values are illustrative and would be obtained from quantum chemical calculations.

| Property | Calculated Value | Unit |

| HOMO Energy | -6.5 | eV |

| LUMO Energy | -1.2 | eV |

| HOMO-LUMO Gap | 5.3 | eV |

| Dipole Moment | 3.8 | Debye |

| Total Energy | -1250.45 | Hartrees |

Note: The data in this table is hypothetical and for illustrative purposes.

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States

Density Functional Theory (DFT) has become a workhorse in computational chemistry for studying the reactivity of molecules like "this compound". researchgate.net DFT methods offer a good balance between accuracy and computational cost, making them suitable for investigating complex reaction pathways and identifying transition state structures.

Reaction Mechanisms: DFT calculations can map out the potential energy surface of a reaction involving "this compound", for example, in a catalytic cycle. This allows for the step-by-step elucidation of the reaction mechanism, identifying all intermediates and transition states. The calculated activation energies for each step can reveal the rate-determining step of the reaction.

Transition State Analysis: The geometry and energy of transition states are crucial for understanding the kinetics of a reaction. Frequency calculations are performed on the optimized transition state structures to confirm the presence of a single imaginary frequency, which corresponds to the motion along the reaction coordinate. The energy of the transition state relative to the reactants determines the activation barrier of the reaction.

Below is an illustrative data table showing hypothetical DFT-calculated activation energies for a reaction involving "this compound" as a catalyst.

| Reaction Step | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Product Complex Energy (kcal/mol) | Activation Energy (kcal/mol) |

| Ligand Exchange | 0.0 | 15.2 | -5.1 | 15.2 |

| Oxidative Addition | -5.1 | 20.5 | -10.3 | 25.6 |

| Reductive Elimination | -10.3 | 12.8 | -25.7 | 23.1 |

Note: The data in this table is hypothetical and for illustrative purposes.

Computational Design of Ligand Scaffolds and Predictive Modeling of Reactivity and Selectivity

Computational methods are invaluable for the rational design of new ligands based on the "this compound" scaffold. By systematically modifying the structure and evaluating the resulting electronic and steric properties, it is possible to design ligands with enhanced reactivity and selectivity for specific applications.

Ligand Scaffold Design: Starting from the core structure of "this compound", various functional groups can be introduced at different positions on the pyridine (B92270) ring, the pyrrolidine (B122466) ring, or the tosyl group. Computational screening can then be used to predict how these modifications will affect the ligand's properties, such as its coordination ability and the catalytic activity of its metal complexes.

Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to predict the reactivity and selectivity of new ligand designs. These models are built by correlating calculated molecular descriptors (e.g., electronic parameters, steric descriptors) with experimental data for a series of related compounds. Once a reliable model is established, it can be used to predict the performance of novel, untested ligands, thereby accelerating the discovery process.

An example of a predictive model for catalyst efficiency is shown in the table below, where catalyst efficiency is correlated with specific molecular descriptors.

| Ligand Derivative | Hammett Parameter (σ) of Pyridine Substituent | Tolman Cone Angle (°) | Predicted Catalyst Turnover Frequency (TOF) (h⁻¹) |

| 4-Methoxy | -0.27 | 165 | 1200 |

| Unsubstituted | 0.00 | 162 | 950 |

| 4-Trifluoromethyl | 0.54 | 168 | 500 |

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Dynamics Simulations for Ligand-Substrate and Ligand-Metal Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of the interactions between "this compound" and its environment, such as a substrate or a metal center, over time. These simulations solve Newton's equations of motion for the atoms in the system, allowing for the exploration of conformational changes and intermolecular interactions.

Ligand-Substrate Interactions: In the context of catalysis, MD simulations can be used to study the binding of a substrate to a metal complex containing the "this compound" ligand. These simulations can reveal the preferred binding modes, the interaction energies, and the role of specific residues or functional groups in substrate recognition and orientation.

Ligand-Metal Interactions: MD simulations are also crucial for understanding the coordination of the ligand to a metal center. They can provide insights into the flexibility of the metal-ligand bonds, the conformational dynamics of the resulting complex, and the influence of the solvent on the complex's structure and stability. Analysis of the trajectories can yield important information such as radial distribution functions and coordination numbers.

The following table presents hypothetical data from an MD simulation analysis, showing the average interaction energies between the ligand and a metal ion.

| Metal Ion | Average Ligand-Metal Distance (Å) | Average Electrostatic Interaction Energy (kcal/mol) | Average van der Waals Interaction Energy (kcal/mol) | Total Average Interaction Energy (kcal/mol) |

| Pd(II) | 2.1 | -85.3 | -25.1 | -110.4 |

| Cu(II) | 2.0 | -70.8 | -20.5 | -91.3 |

| Rh(I) | 2.2 | -65.2 | -28.9 | -94.1 |

Note: The data in this table is hypothetical and for illustrative purposes.

Emerging Avenues and Future Research Directions

Design of Next-Generation Chiral 2-(1-Tosylpyrrolidin-2-yl)pyridine Ligands with Enhanced Performance

The development of novel chiral ligands is fundamental to advancing asymmetric synthesis. For pyridine-derived ligands like this compound, a primary challenge has been resolving the conflict between achieving high reactivity and ensuring excellent stereoselectivity. Often, placing chiral elements near the coordinating nitrogen atom to enhance stereocontrol can lead to increased steric hindrance, which in turn limits the catalyst's activity and substrate scope. nih.gov

A promising strategy to overcome this involves the rational design of modular and tunable Chiral Pyridine (B92270) Units (CPUs). nih.gov One innovative approach features a rigid [6-5-3] fused-ring framework combined with a tunable spirocyclic ketal side wall. nih.gov This "double-layer control" concept minimizes steric hindrance in the inner coordination sphere while allowing for fine-tuning of the outer environment through remote substituents, thereby securing both high reactivity and stereoselectivity. nih.govacs.org

Future research will likely focus on several key areas of ligand modification:

Structural Rigidification: Introducing more rigid backbones, such as annulated compact ring systems, can pre-organize the ligand for metal coordination, enhancing thermodynamic stability and stereochemical control. acs.orgunimi.it

Electronic Tuning: The electronic properties of the pyridine ring and the tosyl group can be systematically modified. Introducing electron-donating or electron-withdrawing groups can influence the ligand's coordination properties and the catalytic activity of the resulting metal complex. mdpi.com

Alternative Chiral Scaffolds: Exploring derivatives that replace the pyrrolidine (B122466) ring with other chiral motifs, such as oxazolines (PyOx ligands) or imidazolidines, has shown significant promise. researchgate.netrsc.orgresearchgate.net These alternative scaffolds can offer different steric and electronic profiles, opening up new catalytic possibilities.

Modular Synthesis: Developing synthetic routes that allow for the easy assembly of a library of ligands with diverse chiral elements and substituents is crucial for high-throughput screening and the rapid discovery of optimal catalysts for specific transformations. nih.govrsc.org

Exploration of Novel Catalytic Transformations and Substrate Scopes

With new generations of this compound-type ligands, the exploration of novel catalytic reactions and the expansion of substrate scopes for existing ones become feasible. While these ligands are known for their utility, future research aims to apply them in more complex and challenging transformations.

Recent advancements using new pyridine-derived chiral ligands have already shown success in a variety of mechanistically diverse reactions. nih.gov For example, chiral 2,2'-bipyridine (B1663995) ligands, conceptually related to the pyridine-pyrrolidine structure, have been successfully used in:

Nickel-catalyzed intermolecular reductive additions. acs.org

Ullmann coupling of ortho-chlorinated aryl aldehydes. acs.org

Carboxylation of benzylic halides with CO2. acs.org

Iridium-catalyzed C-H borylation. acs.orgacs.org

Future work will likely push the boundaries further. Zinc complexes featuring pyridine-N-oxide ligands, a simple modification of the pyridine core, have demonstrated high efficiency in thiol-Michael additions to α,β-unsaturated ketones, with catalyst loadings as low as 0.01 mol%. rsc.org The development of tunable chiral pyridine–aminophosphine ligands has enabled highly selective asymmetric hydrogenation of challenging substrates like seven-membered cyclic imines. rsc.org There is also potential in developing multicomponent reactions, such as the zinc-catalyzed [3+2]-annulation strategy for synthesizing aminoalkyl indolizines. researchgate.net

A key future direction is the application of these catalysts to a broader range of substrates, including those with multiple functional groups, which are often encountered in the synthesis of complex pharmaceuticals and natural products. nih.gov

Development of Sustainable Synthetic Routes and Catalytic Cycles

The principles of green chemistry are increasingly integral to modern synthetic chemistry. Future research on this compound and its derivatives will heavily emphasize the development of more sustainable synthetic methods and catalytic processes.

Key areas of focus include:

Greener Synthesis of Ligands: Traditional multi-step syntheses of chiral ligands often generate significant waste. The development of one-pot, multicomponent reactions using environmentally benign solvents (or no solvent at all) and green catalysts is a priority. nih.gov For instance, catalyst- and solvent-free methods for producing core structures like 2-pyrrolidinones have been reported, offering a greener pathway to ligand precursors. researchgate.net

Catalyst-Free Reactions: For certain transformations, it may be possible to eliminate the metal catalyst altogether. A novel, environmentally friendly technique for synthesizing N-pyridin-2-yl carbamates from N-hetaryl ureas and alcohols proceeds without any catalyst. rsc.org

Recyclable Catalysts: Designing catalysts that can be easily recovered and reused is a cornerstone of sustainable chemistry. One approach involves using polymeric supports. For example, a recyclable anhydride (B1165640) polymer catalyst has been developed for the N-oxidation of pyridines with hydrogen peroxide, a green oxidant. rsc.orgresearchgate.net The catalyst can be recovered by simple filtration and reused multiple times without loss of activity. rsc.org

Atom Economy: Synthetic strategies that maximize the incorporation of all starting materials into the final product (high atom economy) are highly desirable. Multicomponent reactions are particularly effective in this regard. nih.gov

Integration with Flow Chemistry and Considerations for Scalable Synthesis

The transition from laboratory-scale batch reactions to industrial-scale production presents significant challenges, including safety, process control, and consistency. Flow chemistry, where reactions are performed in continuous-flow reactors, offers elegant solutions to many of these issues. ajinomoto.com

The integration of this compound catalysis with flow technology is a major future avenue. Continuous-flow microreactors provide enhanced control over reaction parameters like temperature and pressure, leading to higher yields, better product quality, and shorter reaction times. ajinomoto.comorganic-chemistry.org This technology is particularly advantageous for handling hazardous reagents or highly exothermic reactions safely. ajinomoto.com

Recent studies have demonstrated the feasibility of performing pyridine chemistry in flow. For example, the N-oxidation of pyridine derivatives has been successfully achieved in a packed-bed microreactor using a titanium silicalite catalyst and H2O2. organic-chemistry.org This system operated continuously for over 800 hours without loss of catalyst activity, highlighting its robustness and potential for large-scale production. organic-chemistry.org Similarly, classic reactions like the Bohlmann–Rahtz pyridine synthesis have been adapted to microwave flow reactors, enabling continuous processing and easier scale-up. researchgate.net

For biocatalytic processes that might use chiral pyridine-containing enzymes or be integrated with chemical steps using these ligands, continuous plug-flow reactors (CPFRs) are often better suited than continuous stirred-tank reactors (CSTRs) because they allow for more precise control of residence time. mdpi.com

Future research will focus on adapting more complex asymmetric catalytic reactions using this compound ligands to flow systems and developing scalable syntheses for the ligands themselves. nih.govpatsnap.com

Applications in Photocatalysis and Electrocatalysis

The unique properties of chiral pyridine ligands are poised to make significant contributions to the rapidly advancing fields of photocatalysis and electrocatalysis.

Photocatalysis: Visible-light photocatalysis offers a green and powerful method for chemical synthesis. Recent research has shown that pyridinium (B92312) ions can be reduced to pyridinyl radicals under photochemical conditions, enabling novel C-H functionalization reactions. researchgate.netacs.org A dithiophosphoric acid has been identified as a multi-tasking organocatalyst that can protonate the pyridine, act as a single-electron transfer (SET) reductant upon photoexcitation, and activate C-H bonds. researchgate.net Furthermore, organic photocatalysts like quinolinone can drive the formation of phosphinoyl and carbamoyl (B1232498) radicals, which then react selectively with pyridinium derivatives under mild, metal-free conditions. acs.org Future work will explore the use of chiral ligands like this compound to control the stereochemistry of these photoredox reactions, opening a new frontier in asymmetric photocatalysis.

Electrocatalysis: Electrocatalysis is crucial for sustainable energy technologies, such as water splitting. A fascinating recent discovery is the chiral-induced spin selectivity (CISS) effect, where chiral molecules can act as spin filters for electrons. nih.govresearchgate.net When chiral molecules are used to functionalize the surface of an electrocatalyst, such as iridium or copper oxide nanoparticles, they can significantly enhance catalytic activity and selectivity. nih.govexlibrisgroup.com For the oxygen evolution reaction (OER), functionalizing iridium nanoparticles with chiral ligands led to an 85% enhancement in activity compared to unfunctionalized nanoparticles. nih.gov This is attributed to a spin-selective electron transfer mechanism that favors the desired reaction pathway and suppresses the formation of side products like hydrogen peroxide. nih.govexlibrisgroup.com

The application of chiral pyridine-based ligands, including this compound, to modify electrode surfaces is a highly promising research direction. This could lead to the development of more efficient and selective electrocatalysts for a wide range of reactions, from energy conversion to the electrosynthesis of complex organic molecules.

Q & A

Basic: What are the recommended synthetic routes for 2-(1-Tosylpyrrolidin-2-yl)pyridine?

Answer:

The synthesis typically involves coupling or substitution reactions. For example:

- Palladium-catalyzed coupling : React tosyl-protected pyrrolidine derivatives with halogenated pyridines using Pd catalysts (e.g., Pd(PPh₃)₄) and ligands to facilitate cross-coupling .

- Substitution reactions : Replace leaving groups (e.g., halides) on the pyrrolidine ring with pyridine moieties under nucleophilic conditions. Sodium azide or thiocyanate can act as nucleophiles in preliminary steps .

- Protection/deprotection : Use tosyl (Ts) groups to protect the pyrrolidine nitrogen during synthesis, followed by selective deprotection if needed .

Basic: What safety precautions are essential when handling this compound?

Answer:

Key precautions include:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (Category 2A/2 irritation risks) .

- Ventilation : Use fume hoods to avoid inhalation of vapors or dust.

- Storage : Store in airtight containers under inert gas (e.g., N₂) at 2–8°C to prevent degradation .

- Spill management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can crystallographic refinement tools like SHELX resolve structural ambiguities in derivatives of this compound?

Answer:

- Data collection : Use high-resolution X-ray diffraction data (≤1.0 Å) to resolve fine structural details.

- SHELXL refinement : Apply anisotropic displacement parameters for non-H atoms and constrain torsional angles for the tosyl group .

- Twinning analysis : For twinned crystals, use SHELXL’s twin law commands (e.g., BASF, TWIN) to model overlapping lattices .

- Validation : Cross-check refinement with tools like PLATON to detect residual electron density or geometric outliers .

Advanced: What strategies address contradictions in bioactivity data across enzymatic assays for this compound?

Answer:

- Assay optimization : Vary buffer pH, ionic strength, or co-factor concentrations to identify condition-dependent activity .

- Orthogonal assays : Validate results using fluorescence polarization (FP) alongside traditional colorimetric assays .

- Impurity profiling : Characterize synthetic batches via HPLC-MS to rule out side products interfering with activity .

- Dose-response curves : Use Hill slope analysis to differentiate specific binding from non-specific inhibition .

Basic: Which spectroscopic techniques characterize this compound effectively?

Answer:

- NMR : ¹H/¹³C NMR identifies protons on the pyridine (δ 7.5–8.5 ppm) and pyrrolidine rings (δ 1.5–3.5 ppm) .

- Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ for C₁₆H₁₉N₂O₂S: calc. 303.1168) .

- IR spectroscopy : Detect sulfonyl (SO₂) stretches at ~1350 cm⁻¹ and pyridine C=N at ~1600 cm⁻¹ .

Advanced: How can computational modeling predict reactivity in catalytic systems involving this compound?

Answer:

- DFT calculations : Optimize transition-state geometries for coupling reactions (e.g., B3LYP/6-31G*) to predict activation energies .

- Molecular docking : Simulate binding to enzyme active sites (e.g., cytochrome P450) using AutoDock Vina to prioritize synthetic targets .

- Solvent effects : Apply COSMO-RS models to predict solubility and reaction yields in polar aprotic solvents (e.g., DMF) .

Basic: What stability issues arise under different storage conditions?

Answer:

- Moisture sensitivity : Hydrolysis of the tosyl group occurs in humid environments; store with desiccants .

- Thermal degradation : Decomposes above 150°C; avoid prolonged heating during synthesis .

- Light sensitivity : Protect from UV exposure to prevent radical-mediated decomposition .

Advanced: How to optimize enantiomeric purity during asymmetric synthesis?

Answer:

- Chiral auxiliaries : Use (R)- or (S)-BINOL ligands in Pd-catalyzed couplings to induce stereoselectivity .

- Chiral HPLC : Analyze enantiomers using columns like Chiralpak IA/IB and optimize mobile phases (e.g., hexane:isopropanol) .

- Dynamic resolution : Employ enzymes (e.g., lipases) for kinetic resolution of racemic mixtures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.